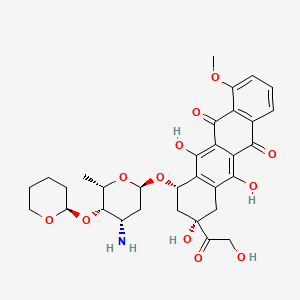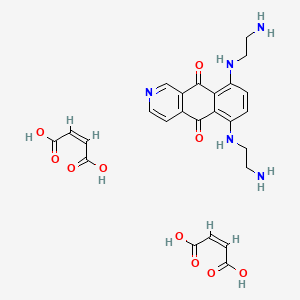
布瑞瓦尼布
描述
Synthesis Analysis
A thermal runaway potential was identified for the conversion of a tertiary alcohol to a hydroxypyrrolotriazine intermediate in the synthesis of brivanib alaninate . A continuous process was developed to mitigate the potential thermal runaway and allow for safer scale-up . This process includes three separate and stable feed streams that are mixed in distinct order using in-line static mixers .
Molecular Structure Analysis
The molecular formula of Brivanib is C19H19FN4O3 . Its molecular weight is 370.38 . The crystal structure of brivanib has been reported, with molecules linked by N–H⋅⋅⋅O and O–H⋅⋅⋅N intermolecular interactions to form a two-dimensional layer .
Chemical Reactions Analysis
Brivanib is the alanine ester of a VEGFR-2 inhibitor BMS-540215 and is hydrolyzed to the active moiety BMS-540215 in vivo . BMS-540215, a dual tyrosine kinase inhibitor, shows potent and selective inhibition of VEGFR and FGFR tyrosine kinases .
Physical And Chemical Properties Analysis
Brivanib has a molecular weight of 370.38 and a chemical formula of C19H19FN4O3 .
科学研究应用
布瑞瓦尼布:科学研究应用的全面分析
布瑞瓦尼布是一种新型化合物,在癌症研究和治疗领域具有广阔的应用前景。以下是其在不同科学研究领域独特应用的详细分析。
血管生成抑制:布瑞瓦尼布主要以血管生成抑制剂而闻名,血管生成是指从已有血管中形成新血管的过程。 它靶向关键的血管生成受体,如VEGF-R2和FGF-R1和-2,使其成为研究和治疗血管生成起关键作用的疾病(如癌症)的宝贵药物 .
肝细胞癌(HCC)治疗:在临床试验中,布瑞瓦尼布已显示出作为HCC的二线疗法的潜力。 其对FGFR和VEGFR酪氨酸激酶的双重抑制在临床前模型中表现出抗肿瘤活性,为罹患这种肝癌的患者提供了改善治疗方案的希望 .
胰腺神经内分泌肿瘤(PNET):研究表明,布瑞瓦尼布在治疗PNET的一线和二线治疗中均有效。 它能有效地阻断肿瘤血管生成,并在小鼠模型中显示出有效性,表明其作为抗血管生成疗法的临床应用潜力 .
安全和危害
Brivanib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and may damage fertility or the unborn child . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves, clothing, and eye/face protection when handling Brivanib .
作用机制
Target of Action
Brivanib is a multitargeted tyrosine kinase inhibitor . Its primary targets are the key angiogenesis receptors vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptors (FGFR-1 and FGFR-2) . These receptors play a major role in the etiopathogenesis of hepatocellular carcinoma (HCC), the most common type of liver cancer .
Mode of Action
Brivanib works by inhibiting both VEGF and FGF signaling . Ongoing research has shown that brivanib may prevent the tumor mass from expanding by cutting off the supply of nutrients and growth factors .
Biochemical Pathways
Brivanib affects the VEGF and FGF pathways, which are key factors for neo-angiogenesis . Angiogenesis, the process of new blood vessel formation from existing vasculature, plays a critical role in both tumor growth and dissemination in multiple cancer types . By inhibiting these pathways, brivanib can potentially block the growth of malignant cells by inhibiting blood vessel formation and interfering with signaling pathways involved in the proliferation and metastasis of tumors .
Pharmacokinetics
Brivanib is orally available . In vitro and in vivo studies indicated that brivanib alaninate, the prodrug of brivanib, was efficiently converted to brivanib . The oral bioavailability of brivanib varied among species (22-88%) and showed dissolution rate-limited absorption even when combined with organic co-solvents . Brivanib showed good brain penetration in rats consistent with its high intrinsic permeability and lack of active efflux in Caco-2 cells . The clearance of brivanib in humans is anticipated to be low to intermediate (hepatic extraction ratio < 0.7), while its volume of distribution is expected to be high .
Result of Action
Brivanib’s action results in the inhibition of tumor growth. This is achieved by cutting off the supply of nutrients and growth factors to the tumor mass, thereby preventing it from expanding . In clinical trials, brivanib demonstrated a manageable toxicity profile at doses of 180-800 mg . Most toxic effects were mild and systemic exposure of the active moiety brivanib increased linearly ≤1000 mg/day .
Action Environment
The efficacy and stability of brivanib can be influenced by various environmental factors. For instance, FGF is an important alternative pathway of angiogenesis and may contribute to resistance to VEGF-targeted drugs . Thus, brivanib, a VEGF and FGF receptor tyrosine kinase inhibitor, may have the potential to delay the emergence of such resistance . .
生化分析
Biochemical Properties
Brivanib interacts with VEGFR and FGFR, inhibiting their signaling pathways . It is efficiently converted from its prodrug form, brivanib alaninate .
Cellular Effects
Brivanib has been shown to significantly suppress tumor growth in five of six xenograft lines. Its growth inhibition is associated with a decrease in phosphorylated VEGFR-2 at Tyr 1054/1059, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators .
Molecular Mechanism
Brivanib exerts its effects at the molecular level by inhibiting the phosphorylation of VEGFR-2 and FGFR-1, thereby disrupting their signaling pathways. This leads to increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies have indicated that brivanib alaninate is efficiently converted to brivanib
Dosage Effects in Animal Models
The antitumor efficacy of brivanib was assessed at equimolar doses in nude mice bearing human tumor xenografts
Metabolic Pathways
Brivanib is involved in the VEGFR and FGFR signaling pathways. It inhibits the phosphorylation of these receptors, disrupting their signaling pathways .
Transport and Distribution
Brivanib shows good brain penetration in rats, consistent with its high intrinsic permeability and lack of active efflux in Caco-2 cells
属性
IUPAC Name |
(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUXEGQKLTGDX-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215294 | |
| Record name | Brivanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
649735-46-6 | |
| Record name | Brivanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivanib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11958 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 649735-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Brivanib is a selective dual tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptors 1 and 2 (FGFR-1/2). [, ] By inhibiting these receptors, brivanib disrupts the signaling pathways involved in angiogenesis, a process critical for tumor growth and metastasis. [, ]
ANone: Brivanib's inhibition of VEGFR-2 and FGFR-1/2 leads to a cascade of downstream effects that hinder tumor development:
- Reduced Tumor Cell Proliferation: Brivanib treatment has been shown to decrease tumor cell proliferation, evidenced by a reduction in Ki-67 staining in xenograft models. [, ]
- Decreased Tumor Vascular Density: By inhibiting angiogenesis, brivanib reduces the formation of new blood vessels within the tumor, as demonstrated by decreased CD34 staining in preclinical models. [, ]
- Increased Apoptosis: Studies have shown that brivanib treatment leads to an increase in apoptosis, or programmed cell death, in tumor cells. [, ]
- Inhibition of Angiogenesis: Brivanib effectively inhibits angiogenesis driven by VEGF or basic fibroblast growth factor (bFGF) alone, as well as when both cytokines are present. [] This effect has been demonstrated in Matrigel plug assays. []
- Modulation of the Tumor Microenvironment: Research suggests brivanib can alter the tumor microenvironment to favor antitumor immunity. This includes enhancing CD8+ T cell infiltration and function, and shifting tumor-associated macrophages away from the pro-tumor M2 phenotype. []
A: Brivanib's molecular formula is C20H19FN6O3, and its molecular weight is 406.41 g/mol. []
A: Yes, the synthesis and characterization of brivanib often involve techniques like 1H-NMR and mass spectrometry (MS) to confirm its structure. [, ] Detailed spectroscopic data can be found in relevant publications and patents.
A: Yes, computational chemistry techniques have been employed to understand brivanib's interactions with its targets and explore structure-activity relationships. These studies often involve molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling. [, ]
A: While specific details of brivanib's SAR are likely proprietary, research suggests that modifications to the pyrrolotriazine core and the indole substituent can influence its potency and selectivity for VEGFR-2 and FGFRs. [, ]
A: Brivanib is formulated as brivanib alaninate, an L-alanine ester prodrug, to improve its oral bioavailability. [, ] Information regarding the stability of brivanib and its prodrug under various storage conditions is crucial for its formulation and should be available in relevant pharmaceutical publications and patents.
A: The development of brivanib alaninate itself represents a successful formulation strategy to improve oral bioavailability. [, ] Further research might explore additional formulation techniques such as the use of nanoparticles or other drug delivery systems to optimize brivanib's pharmacokinetic properties. []
A: Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo by esterases, with carboxylesterases 1 and 2 playing a significant role. []
- Absorption: Brivanib alaninate is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour. []
- Distribution: The volume of distribution of brivanib suggests wide distribution in the body. []
- Metabolism: Brivanib is extensively metabolized primarily via oxidative pathways involving CYP1A2 and CYP3A4, and through direct sulfate conjugation by various SULT enzymes, including SULT1A1, SULT1B1, SULT2A1, SULT1A3, and SULT1E1. [, ]
- Excretion: Following oral administration of radiolabeled brivanib alaninate, the majority of drug-related radioactivity was recovered in feces, with a smaller proportion in urine. [, ] Fecal excretion being the primary route suggests biliary excretion plays a role. []
A: Brivanib's pharmacokinetic properties influence its in vivo activity. The rapid absorption and relatively long half-life of approximately 13.8 hours contribute to its ability to maintain therapeutic concentrations. [] Pharmacodynamic studies using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) have demonstrated that brivanib treatment leads to a decrease in tumor vascular permeability and perfusion, aligning with its antiangiogenic mechanism. [, ]
A: Brivanib has demonstrated potent in vitro activity against various cancer cell lines, including those derived from hepatocellular carcinoma, colorectal cancer, and other solid tumors. [, , , ] These studies typically involve cell viability assays to assess brivanib's antiproliferative effects. [, ]
ANone: Brivanib's efficacy has been extensively evaluated in preclinical animal models, including:
- Xenograft Models: Studies utilizing human tumor xenografts implanted in mice have shown brivanib's ability to suppress tumor growth across various cancer types, including hepatocellular carcinoma, colorectal cancer, and lung cancer. [, , , , , ]
- Orthotopic Models: Orthotopic models, where tumor cells are implanted in their corresponding organ, have been used to more closely mimic the tumor microenvironment. DCE-MRI studies in an orthotopic model of hepatocellular carcinoma demonstrated brivanib's ability to reduce tumor vascularity and perfusion. []
- Genetically Engineered Mouse Models: Studies using the RIP-Tag2 mouse model of pancreatic neuroendocrine tumors provided insights into brivanib's efficacy in a setting of acquired resistance to VEGF-targeted therapy. []
ANone: Yes, brivanib has been investigated in multiple clinical trials for various cancer types, including:
- Hepatocellular Carcinoma (HCC): Several phase II and III clinical trials have been conducted to evaluate brivanib in HCC patients. While initial phase II trials showed promising activity, two phase III trials, BRISK-FL and BRISK-PS, did not meet their primary endpoints of overall survival benefit. [, , , , , ]
- Colorectal Cancer: A phase III clinical trial (NCIC CTG CO.20) assessed brivanib in combination with cetuximab in patients with metastatic, chemotherapy-refractory, wild-type KRAS colorectal cancer. Although the combination improved progression-free survival, it did not significantly improve overall survival. []
- Other Solid Tumors: Brivanib has also been studied in clinical trials for other solid tumors, including gastric cancer and renal cell carcinoma, to explore its potential in a broader patient population. [, ]
ANone: While specific resistance mechanisms to brivanib are still being elucidated, preclinical research suggests several possibilities:
- Activation of Alternative Signaling Pathways: Tumor cells may evade brivanib's effects by activating alternative pro-angiogenic pathways, such as those involving platelet-derived growth factor (PDGF). []
- Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can contribute to drug resistance by providing a protective niche for tumor cells. This can involve interactions with stromal cells or the presence of immunosuppressive factors. []
A: Preclinical evidence suggests that brivanib may overcome resistance to VEGF-targeted therapies like sunitinib in renal cell carcinoma models. [] This suggests that dual targeting of VEGF and FGF pathways could potentially delay or prevent resistance. [, ]
A: While the development of the prodrug brivanib alaninate significantly improved oral bioavailability, further research might investigate targeted drug delivery approaches, such as nanoparticle formulations or antibody-drug conjugates, to enhance brivanib's delivery to tumor sites and potentially minimize off-target effects. []
ANone: Research suggests several potential biomarkers:
- FGFR Expression: Higher expression levels of FGFR-1 in tumor samples have been associated with shorter progression-free survival in patients with metastatic renal cell carcinoma treated with sorafenib, suggesting a potential role for FGFR expression as a predictive biomarker for brivanib response. []
- Collagen IV: Early decreases in serum Collagen IV levels during brivanib treatment have been associated with longer progression-free and overall survival in patients with hepatocellular carcinoma, suggesting its potential as a pharmacodynamic biomarker. []
- Gene Expression Signatures: Gene expression profiling studies in preclinical models identified several genes, including Tie-1, Col4a1, C1qr1, Agtrl1, and Cdh5, that were significantly modulated by brivanib treatment, highlighting potential biomarkers for monitoring drug activity. [, ]
ANone: Various analytical techniques have been employed in brivanib research:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is a key method for quantifying brivanib and its metabolites in biological samples for pharmacokinetic and metabolism studies. [, , ]
- Immunohistochemistry (IHC): IHC is widely used to assess the expression of brivanib's targets (VEGFR-2, FGFR-1/2) and downstream signaling molecules in tumor samples. [, , , ]
- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI has been used as a non-invasive imaging technique to evaluate brivanib's antiangiogenic effects in preclinical models. This method allows researchers to monitor changes in tumor vascular permeability and perfusion in response to treatment. [, ]
- 1H High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance Spectroscopy (1H HR-MAS NMR): This technique provides detailed metabolic profiles of tumor tissues and has been used to evaluate brivanib's efficacy in preclinical models. []
A: As with any pharmaceutical compound, the analytical methods used for brivanib analysis must be rigorously validated according to regulatory guidelines. This includes assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. []
A: Brivanib alaninate, the prodrug, exhibits improved aqueous solubility compared to the parent compound, brivanib, contributing to its enhanced oral bioavailability. [, ] Dissolution studies are essential for understanding the rate at which brivanib alaninate releases the active drug in vivo.
ANone: Yes, depending on the specific cancer type and stage, alternative treatment options might include:
- Surgery: For early-stage cancers, surgical resection might be curative. []
- Transarterial Chemoembolization (TACE): TACE is a locoregional therapy commonly used in HCC. []
- Other Tyrosine Kinase Inhibitors (TKIs): Sorafenib is an approved TKI for HCC, and other TKIs like lenvatinib, regorafenib, and cabozantinib have also shown efficacy in various clinical trials. [, , , ]
- Immune Checkpoint Inhibitors (ICIs): ICIs, such as nivolumab and pembrolizumab, have emerged as promising treatment options for various cancer types, including HCC. []
A: Brivanib emerged as a promising antiangiogenic agent during a period of significant research and development in the field of oncology. Its dual targeting of both VEGFR-2 and FGFR-1/2 was a novel approach aimed at improving efficacy and potentially overcoming resistance to VEGF-targeted therapies. [] While brivanib did not meet its primary endpoints in pivotal clinical trials, its development contributed valuable knowledge to the field of antiangiogenic therapy and provided insights into the complexities of tumor resistance mechanisms.
ANone: Brivanib research has benefited from collaborations across various disciplines, including:
- Medicinal Chemistry: The design and synthesis of brivanib and its prodrug involved expertise in medicinal chemistry, organic synthesis, and analytical chemistry. [, ]
- Pharmacology: Pharmacologists played a key role in characterizing brivanib's pharmacokinetic and pharmacodynamic properties, as well as investigating drug-drug interactions and metabolism. [, , , ]
- Oncology: Oncologists were essential in conducting clinical trials, evaluating brivanib's efficacy and safety in cancer patients, and analyzing clinical outcomes. [, , , , , , , ]
- Imaging Sciences: Researchers in imaging sciences, particularly those specializing in DCE-MRI, contributed to the non-invasive assessment of brivanib's antiangiogenic effects in preclinical models. [, ]
- Bioinformatics and Genomics: Bioinformaticians and genomic scientists played a role in analyzing gene expression data to identify potential biomarkers for brivanib response. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









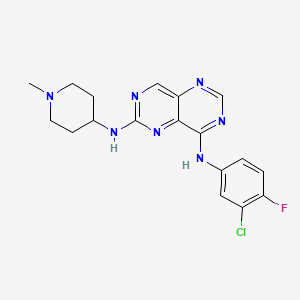
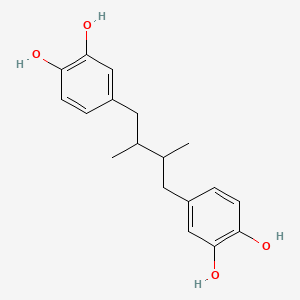
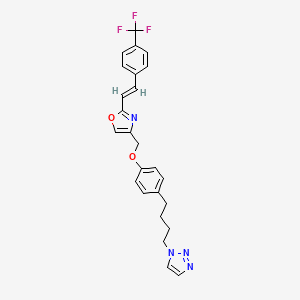

![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)
![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
